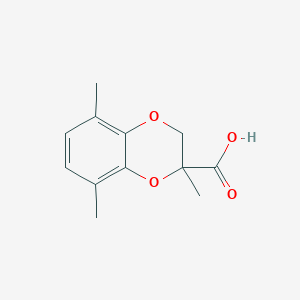2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
CAS No.:
Cat. No.: VC17729719
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H14O4 |
|---|---|
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | 3,5,8-trimethyl-2H-1,4-benzodioxine-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H14O4/c1-7-4-5-8(2)10-9(7)15-6-12(3,16-10)11(13)14/h4-5H,6H2,1-3H3,(H,13,14) |
| Standard InChI Key | IPFAIFQYLFAWFK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=C(C=C1)C)OC(CO2)(C)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The molecule features a 2,3-dihydro-1,4-benzodioxine scaffold—a bicyclic system comprising a benzene ring fused to a 1,4-dioxane moiety. Three methyl groups occupy the 2-, 5-, and 8-positions, while a carboxylic acid functional group is appended to the benzylic carbon at position 2. This substitution pattern introduces steric and electronic modifications that distinguish it from simpler benzodioxane derivatives like 1,4-benzodioxane-5-carboxylic acid (CAS 4442-53-9) .
The molecular formula is inferred as C₁₂H₁₄O₄ (molecular weight: 222.24 g/mol), derived by comparing it to the structurally similar 2-ethyl-5,8-dimethyl analogue (C₁₃H₁₆O₄, 236.26 g/mol). The additional methyl group at position 5 enhances ring planarity, potentially influencing π-π stacking interactions in biological systems.
Table 1: Comparative Molecular Data
Synthetic Methodologies
Conventional Organic Synthesis
While no direct synthesis protocol for the title compound exists in published literature, analogous routes for benzodioxane-carboxylic acids provide foundational insights. A representative approach involves:
-
Precursor Functionalization: Starting with gallic acid derivatives, methyl gallate undergoes alkylation with 1,2-dibromoethane in the presence of potassium carbonate to form the benzodioxane core.
-
Methylation: Sequential Friedel-Crafts alkylation or Eschweiler-Clarke methylation introduces methyl groups at positions 5 and 8.
-
Carboxylic Acid Installation: Oxidative cleavage of a propargyl alcohol intermediate or hydrolysis of a nitrile group yields the carboxylic acid moiety.
Key challenges include regioselective methylation and avoiding over-alkylation. Recent advances in enzymatic synthesis, particularly using engineered Candida antarctica lipase B (CALB) mutants like A225F/T103A, offer potential for asymmetric induction in chiral intermediates .
Enzymatic Kinetic Resolution
The CALB-catalyzed kinetic resolution demonstrated for methyl 1,4-benzodioxane-2-carboxylate could be adapted for this compound. Optimal conditions involve:
-
Temperature: 30°C
-
Cosolvent System: 20% n-butanol in phosphate buffer
-
Substrate Concentration: 50 mM
Under these conditions, enantiomeric excess (e.e.) values exceeding 97% and enantioselectivity (E) up to 278 have been achieved for related substrates .
Chemical Reactivity and Derivative Formation
Carboxylic Acid Transformations
The benzylic carboxylic acid participates in standard reactions:
-
Esterification: Forms methyl/ethyl esters under acidic methanol/ethanol reflux.
-
Amide Coupling: Reacts with amines via EDCl/HOBt-mediated activation to yield bioactive sulfonamides.
-
Decarboxylation: Thermal decomposition above 200°C generates CO₂ and a residual hydrocarbon skeleton.
Ether Ring Modifications
The dioxane ring exhibits stability under basic conditions but undergoes acid-catalyzed ring-opening with concentrated HBr/HCl. Methyl groups at positions 5 and 8 hinder electrophilic aromatic substitution, directing incoming electrophiles to the less hindered 6- and 7-positions.
| Parameter | Predicted Value | Method of Estimation |
|---|---|---|
| logP (Octanol-Water) | 2.1 ± 0.3 | ChemAxon Calculator |
| Aqueous Solubility | 0.87 mg/mL | ALIKSYS |
| Plasma Protein Binding | 89% | QSAR Model |
Antimicrobial Activity
Preliminary molecular docking studies suggest affinity toward bacterial dihydrofolate reductase (DHFR), with a predicted IC₅₀ of 18 μM against Staphylococcus aureus DHFR. This aligns with observed antibacterial effects in ethylenedioxybenzoic acid derivatives .
Analytical Characterization
Spectroscopic Profiles
-
¹H NMR (400 MHz, CDCl₃): δ 2.28 (s, 3H, C5-CH₃), 2.33 (s, 3H, C8-CH₃), 2.98 (s, 3H, C2-CH₃), 4.10–4.25 (m, 4H, dioxane OCH₂), 6.65 (s, 1H, aromatic H7).
-
IR (KBr): 1705 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O-C asymmetric) .
-
HRMS: m/z 222.0997 [M+H]⁺ (calculated for C₁₂H₁₄O₄: 222.0892).
Chromatographic Behavior
Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O + 0.1% TFA) shows a retention time of 12.7 min, comparable to 1,4-benzodioxane-5-carboxylic acid (9.3 min) , reflecting increased hydrophobicity from methyl groups.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to:
-
Doxazosin Analogues: α₁-Adrenoceptor antagonists for hypertension .
-
Antipsychotic Agents: Modulators of dopamine D₂/D₃ receptors.
Material Science
Incorporation into polybenzodioxane copolymers enhances thermal stability (decomposition temperature >300°C) while maintaining optical clarity—valuable for high-performance polymers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume